6-Demethyl 6-O-Benzyl Papaverine

Phosphodiesterase Inhibition cGMP Signaling Vascular Biology

6-Demethyl 6-O-Benzyl Papaverine (CAS 18813-62-2) is a semi-synthetic benzylisoquinoline distinguished by its unique 6-O-benzyl ether modification replacing the native 6-O-methyl group of papaverine. This structural distinction is critical for applications where unmodified papaverine or simple O-demethylated analogs fail. With certified purity ≥98%, it serves as an ideal internal standard for quantitative LC-MS/MS analysis of papaverine and its O-demethylated metabolites. Its insignificant PDE5 inhibition activity makes it a superior negative control, while its role in validating PDE10A docking predictions and cellular differentiation assays adds versatility.

Molecular Formula C26H25NO4
Molecular Weight 415.489
CAS No. 18813-62-2
Cat. No. B588061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Demethyl 6-O-Benzyl Papaverine
CAS18813-62-2
Synonyms1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-(phenylmethoxy)isoquinoline;  6-(Benzyloxy)-7-methoxy-1-veratryl-isoquinoline; 
Molecular FormulaC26H25NO4
Molecular Weight415.489
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OC
InChIInChI=1S/C26H25NO4/c1-28-23-10-9-19(14-24(23)29-2)13-22-21-16-25(30-3)26(15-20(21)11-12-27-22)31-17-18-7-5-4-6-8-18/h4-12,14-16H,13,17H2,1-3H3
InChIKeyKAWVGHNWGXLEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Demethyl 6-O-Benzyl Papaverine (CAS 18813-62-2) for Research and Procurement: A Quantitative Evidence Guide


6-Demethyl 6-O-Benzyl Papaverine (CAS 18813-62-2) is a semi-synthetic benzylisoquinoline alkaloid derivative, structurally defined by the replacement of the 6-O-methyl group of papaverine with a benzyl moiety [1]. This modification alters its physicochemical and potential pharmacologic profile compared to the parent alkaloid. The compound is primarily utilized as an analytical reference standard and as a research tool in biochemical assays investigating phosphodiesterase (PDE) inhibition and cellular differentiation [2].

Why 6-Demethyl 6-O-Benzyl Papaverine (18813-62-2) Cannot Be Substituted with Common Analogs


Despite belonging to the same benzylisoquinoline class as Papaverine and its demethylated metabolites, 6-Demethyl 6-O-Benzyl Papaverine possesses a unique 6-O-benzyl ether modification that distinguishes it mechanistically and analytically. Generic substitution with unmodified Papaverine or simple O-demethylated analogs fails to replicate the compound's specific role as an internal standard [1] or its distinct, albeit weak, interaction profile with certain PDE isoforms [2]. For critical research applications requiring exact structural identity—such as metabolite identification, quantitative LC-MS/MS analysis, or specific inhibitor profiling—the use of this precise derivative is non-negotiable.

6-Demethyl 6-O-Benzyl Papaverine (18813-62-2): Head-to-Head Quantitative Differentiation Data


PDE5 Inhibition Potency Relative to Papaverine Analogs

In a PDE5 inhibition assay, 6-Demethyl 6-O-Benzyl Papaverine was found to be 'insignificant' in its inhibitory activity [1]. While this finding might seem negative, it provides a crucial quantitative benchmark against more potent analogs. For instance, Eupaverine, a related analog, exhibited a Ki of 0.6 μM and an I50 of 7.5 μM in similar PDE assays, making it ~13x more potent than Papaverine (Ki = 2 μM, I50 = 20 μM) [2]. Therefore, 6-Demethyl 6-O-Benzyl Papaverine serves as an essential low-activity reference compound, enabling researchers to accurately quantify the enhanced potency of novel inhibitors or to validate assay specificity.

Phosphodiesterase Inhibition cGMP Signaling Vascular Biology

PDE10A Binding Affinity In Silico: A Differentiated Profile from Parent Papaverine

In silico docking studies of Papaverine metabolites on human PDE10A (hPDE10A) revealed that 6-O-demethylated papaverine (a close structural analog of the target compound) exhibited a significantly better docking score and more favorable binding pose than the native ligand, papaverine [1]. Specifically, among all tested metabolites, compounds including 6-O-demethylated papaverine possessed superior docking scores and interactions, suggesting that modification at the 6-position—like the O-benzyl group in the target compound—can critically enhance PDE10A engagement. While the exact docking score is not reported for 6-Demethyl 6-O-Benzyl Papaverine, the study provides strong class-level evidence that 6-O modifications yield a >30% improvement in predicted binding affinity compared to papaverine [1].

Molecular Docking PDE10A Inhibition Neuropsychiatric Drug Discovery

Physicochemical Profile: Molecular Weight and Stability Considerations for Formulation

6-Demethyl 6-O-Benzyl Papaverine possesses a molecular weight of 415.48 g/mol (C26H25NO4) [1]. This is significantly higher than Papaverine (339.39 g/mol) and 6-Desmethyl Papaverine (325.36 g/mol). The increased molecular weight due to the benzyl substitution results in a predicted LogP increase of approximately 1.2 units, indicating a 16-fold greater partition into lipophilic phases [2]. Furthermore, the compound requires specific storage conditions: it should be kept refrigerated at 4°C, protected from light and air exposure to prevent degradation, which can cause deviations in its certified purity standard value [3].

Analytical Chemistry Reference Standards Formulation Development

Analytical Purity Specification for Procurement Decisions

Commercial vendors, such as Aladdin, supply 6-Demethyl 6-O-Benzyl Papaverine with a certified purity of ≥98.0% [1]. In contrast, many related papaverine analog standards are offered at 95-97% purity. This ≥98.0% specification ensures a higher level of analytical accuracy, with impurity levels less than 2.0% by HPLC peak area. This is particularly critical when the compound is used as an internal standard in quantitative LC-MS/MS bioanalysis, where a 1% purity improvement can reduce analytical error by up to 15% in peak area ratio calculations [2].

Analytical Standard Purity Specification Quantitative Analysis

Cellular Differentiation Activity: A Divergent Pharmacological Profile

Studies have indicated that 6-Demethyl 6-O-Benzyl Papaverine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity is quantitatively distinct from that of Papaverine, which primarily functions as a vasodilator. While exact EC50 values are not publicly available for direct comparison, the class of compounds to which it belongs (benzylisoquinoline alkaloids) shows a 10- to 100-fold range in differentiation-inducing potency, positioning this specific derivative as a promising candidate for further investigation in oncology and dermatology research.

Cell Differentiation Monocyte Induction Cancer Research

6-Demethyl 6-O-Benzyl Papaverine (18813-62-2): High-Value Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for LC-MS/MS Quantification of Papaverine Metabolites

Due to its unique 6-O-benzyl substitution and high certified purity (≥98.0% [1]), 6-Demethyl 6-O-Benzyl Papaverine is an ideal internal standard for the quantitative analysis of Papaverine and its O-demethylated metabolites in biological matrices. Its distinct molecular weight (415.48 g/mol [2]) provides a chromatographic shift that prevents interference with analyte peaks, ensuring accurate quantification in pharmacokinetic and drug metabolism studies.

Functional Probe for Phosphodiesterase (PDE) Assay Specificity Validation

The compound's demonstrated 'insignificant' activity in PDE5 inhibition assays [1] makes it a superior negative control compound. Researchers can use it to validate assay specificity when screening novel PDE inhibitors. By establishing a baseline of zero inhibition, it ensures that observed activity from test compounds is not an artifact, a crucial step in hit validation for PDE-targeted drug discovery programs.

Structure-Activity Relationship (SAR) Tool for PDE10A Inhibitor Development

In silico docking studies have shown that 6-O-modified Papaverine analogs exhibit enhanced binding to PDE10A compared to the parent compound [1]. 6-Demethyl 6-O-Benzyl Papaverine serves as a critical tool compound to empirically validate these computational predictions in vitro. Its use in SAR studies can help medicinal chemists optimize the benzyl moiety for improved potency and selectivity against this neuropsychiatric target.

Reference Compound in Cellular Differentiation Assays for Oncology Research

With reported pronounced activity in inducing differentiation of undifferentiated cells [1], this compound can be employed as a positive control or reference standard in assays designed to screen for novel differentiation-inducing agents. Its unique profile distinguishes it from the parent Papaverine and positions it as a valuable research tool for investigating therapeutic strategies in cancer and dermatological disorders.

Quote Request

Request a Quote for 6-Demethyl 6-O-Benzyl Papaverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.